5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process:
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Formation of the 2,3-Dihydrobenzofuran-5-yl Sulfonyl Intermediate
Starting Materials: 2,3-Dihydrobenzofuran and a sulfonyl chloride derivative.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
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Cycloaddition to Form the Bicyclic Structure
Starting Materials: The sulfonyl intermediate and a suitable azabicyclo[2.2.1]heptane precursor.
Reaction Conditions: This step often involves a Diels-Alder reaction or a similar cycloaddition process under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are common.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its rigid bicyclic structure.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways due to its ability to interact with various biomolecules.
Industry
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, potentially inhibiting or activating biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic core but differ in functional groups attached.
Dihydrobenzofuran Derivatives: Compounds with similar dihydrobenzofuran moieties but different substituents.
Uniqueness
5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of the dihydrobenzofuran and azabicyclo[2.2.1]heptane structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel structure with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a bicyclic structure that incorporates both oxabicyclo and sulfonyl functionalities, which are known to influence biological activity. The synthesis of the bicyclic framework has been optimized through various methods, including the use of trans-4-hydroxy-L-proline as a precursor, leading to improved yields and purity in laboratory settings .
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that similar benzofuran derivatives exhibit selective agonistic properties towards CB2 receptors, which are predominantly expressed in immune tissues . This selectivity is crucial as it minimizes central nervous system side effects typically associated with CB1 receptor activation.
Pharmacological Profile
Studies have shown that compounds with similar scaffolds can effectively modulate pain responses in animal models of neuropathic pain without affecting locomotor activity . The pharmacological evaluation of these compounds reveals their potential as analgesics, particularly in inflammatory conditions.
In Vivo Studies
- Neuropathic Pain Models : In studies involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, compounds structurally related to this compound demonstrated significant antiallodynic effects. These effects were selectively antagonized by CB2 receptor antagonists, confirming the role of CB2 in mediating pain relief .
- Inflammatory Pain Models : Another study highlighted the efficacy of these compounds in reducing pain in models of inflammatory pain, suggesting a broader therapeutic application beyond neuropathic conditions .
Data Tables
Compound | IC50 (µM) | Target Receptor | Effect |
---|---|---|---|
Compound 1 | 15.1 | CB2 | Antinociceptive |
Compound 3 | 3.0 | CB1/CB2 | Analgesic |
Compound 4 | N/A | Peripheral System | Reduced pain response |
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZVJNMJAWJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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